2-Acetoxybiphenyl

Description

The exact mass of the compound 2-Acetoxybiphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Acetoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

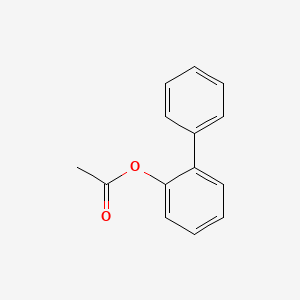

Structure

3D Structure

Propriétés

IUPAC Name |

(2-phenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUGIHHGLRFGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283248 | |

| Record name | 2-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3271-80-5 | |

| Record name | 2-Acetoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetoxybiphenyl and its Synonyms for Drug Development Professionals

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating interactions with a variety of biological targets. This guide focuses on a specific biphenyl derivative, 2-Acetoxybiphenyl, providing a detailed exploration of its chemical identity, synthesis, and potential as a building block in the development of novel therapeutics.

Nomenclature and Synonyms: Establishing a Clear Chemical Identity

Clarity in chemical nomenclature is paramount for effective scientific communication and research. 2-Acetoxybiphenyl is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

| Synonym | Type |

| (2-phenylphenyl) acetate | IUPAC Name |

| [1,1'-Biphenyl]-2-yl acetate | Systematic Name |

| 2-Biphenylol, acetate | Common Name |

| o-acetoxybiphenyl | Common Name |

| Acetic acid 2-biphenylyl ester | Common Name |

| CAS Number: 3271-80-5 | Registry Number |

This table provides a non-exhaustive list of synonyms for 2-Acetoxybiphenyl.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic procedures to formulation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not widely reported, but expected to be a low-melting solid | |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | [2] |

Synthesis of 2-Acetoxybiphenyl: A Detailed Experimental Protocol

The synthesis of 2-Acetoxybiphenyl is a straightforward esterification of 2-hydroxybiphenyl. The following protocol is based on well-established acetylation methods for phenols.[1][3][4][5]

Reaction Scheme:

Sources

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Analysis of 2-Phenylphenyl Acetate

Abstract: This technical guide provides a comprehensive examination of 2-Phenylphenyl acetate (also known as 2-acetoxybiphenyl), a molecule of interest in synthetic chemistry and drug discovery. This document delves into the core physicochemical properties, a robust protocol for its synthesis via esterification of 2-phenylphenol, and a detailed analysis of its molecular structure through modern spectroscopic techniques. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide researchers, scientists, and drug development professionals with actionable insights. The guide culminates in a discussion of its relevance and potential applications, particularly in the context of developing novel therapeutic agents.

Molecular Identity and Physicochemical Properties

2-Phenylphenyl acetate is an ester derived from 2-phenylphenol (2-hydroxybiphenyl). The molecule consists of a biphenyl core structure where an acetate group is attached to one of the phenyl rings at the ortho position relative to the phenyl-phenyl bond. This arrangement results in steric interactions that influence its conformation and reactivity.

Below is a diagram illustrating the molecular structure of 2-Phenylphenyl acetate.

Caption: 2D structure of 2-Phenylphenyl acetate.

The key identification and computed physicochemical properties are summarized in the table below. Experimental data for the final product is limited, so properties of the precursor, 2-phenylphenol, are included for context.

| Property | Value | Source |

| IUPAC Name | (2-phenylphenyl) acetate | PubChem[1] |

| Synonyms | 2-Acetoxybiphenyl, [1,1'-Biphenyl]-2-yl acetate | PubChem[1] |

| CAS Number | 3271-80-5 | PubChem[1] |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| XLogP3 (Computed) | 3.0 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Precursor: 2-Phenylphenol | ||

| Melting Point | 55.5 to 57.5 °C | Wikipedia[2] |

| Boiling Point | 280 to 284 °C | Wikipedia[2] |

Synthesis and Purification

The most direct and common method for preparing 2-Phenylphenyl acetate is through the esterification of its precursor, 2-phenylphenol. This is typically achieved by acetylation using acetic anhydride. The choice of a base catalyst is crucial; a non-nucleophilic base such as pyridine or triethylamine is often employed to neutralize the acetic acid byproduct and accelerate the reaction.

The workflow below illustrates the key stages of synthesis and purification.

Caption: Experimental workflow for synthesis and purification.

Experimental Protocol: Acetylation of 2-Phenylphenol

This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting material (monitored by TLC) and verified by the spectroscopic analysis of the final product as detailed in Section 3.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylphenol (1.0 eq) in anhydrous pyridine (approx. 5-10 volumes). The use of pyridine serves as both the solvent and the acid scavenger.

-

Reaction Setup: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This step is critical to control the initial exotherm upon addition of the acetylating agent.

-

Acetylation: Add acetic anhydride (1.2 eq) to the cooled solution dropwise using a syringe or dropping funnel over 15-20 minutes. The slight excess of acetic anhydride ensures complete consumption of the starting phenol.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of 2-phenylphenol.

-

Work-up and Neutralization: Cool the reaction mixture again in an ice bath and slowly add cold 2M hydrochloric acid (HCl) until the pH is acidic (~pH 2). This step protonates and solubilizes the pyridine in the aqueous layer, facilitating its removal.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove any remaining acetic acid, followed by a wash with brine (1 x 20 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 2-Phenylphenyl acetate.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of 2-Phenylphenyl acetate is unequivocally achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides complementary information that, when combined, validates the final product's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated experimental spectra for 2-Phenylphenyl acetate are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous compounds like phenyl acetate and substituted biphenyls.[3][4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.50 - 7.30 | Multiplet | 9H | Ar-H | Protons of both phenyl rings will resonate in this region. The complex overlapping patterns are due to multiple coupling constants. |

| ~ 2.05 | Singlet | 3H | -OCOCH₃ | The methyl protons of the acetate group are deshielded by the adjacent carbonyl and appear as a characteristic singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169.5 | C =O | The carbonyl carbon of the ester group, highly deshielded. |

| ~ 148.8 | Ar-C -O | The aromatic carbon directly attached to the ester oxygen. |

| ~ 138.0 - 121.0 | Ar-C | The remaining 11 aromatic carbons, including the two quaternary carbons of the phenyl-phenyl bond. |

| ~ 21.0 | -O=C-CH₃ | The methyl carbon of the acetate group. |

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups. The expected absorptions for 2-Phenylphenyl acetate are based on the characteristic frequencies for esters and aromatic compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~ 1760 | C=O Stretch | Ester Carbonyl |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1200 | C-O Stretch | Ester C-O |

The most telling feature is the strong carbonyl (C=O) stretch around 1760 cm⁻¹, which is characteristic of a phenyl ester and confirms successful acetylation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For 2-Phenylphenyl acetate, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.[1]

-

Molecular Ion ([M]⁺˙): m/z = 212. This peak corresponds to the molecular weight of the compound (C₁₄H₁₂O₂).

-

Key Fragmentation: The primary fragmentation pathway involves the loss of a ketene molecule (CH₂=C=O) from the molecular ion, which is a classic fragmentation for aryl acetates.

-

[M - 42]⁺˙: m/z = 170. This significant peak corresponds to the 2-phenylphenol cation radical, formed by the loss of ketene (42 Da). This is a strong indicator of the parent structure.

-

[CH₃CO]⁺: m/z = 43. This peak corresponds to the acylium ion, another common fragment from acetate esters.

-

Other fragments at m/z 169 (loss of H from the m/z 170 fragment), 141, and 115 are also observed, arising from further fragmentation of the biphenyl core.[1]

-

Applications and Relevance in Research

While 2-Phenylphenyl acetate itself is not a widely commercialized product, its structural motif is of significant interest to the drug development community. The biphenyl core is a privileged structure in medicinal chemistry, and its derivatives often exhibit a range of biological activities.

-

Anti-inflammatory and Analgesic Agents: Research has shown that derivatives of 2-acetoxybiphenyl, such as 2'-acetoxybiphenyl-2-carboxylic acid, possess both anti-inflammatory and analgesic properties.[5] This suggests that 2-Phenylphenyl acetate could serve as a valuable scaffold or intermediate for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The acetate group can act as a prodrug moiety, which may be hydrolyzed in vivo to release the active phenolic compound.

-

Precursor for Biologically Active Molecules: The precursor, 2-phenylphenol, is a well-known biocide used as a fungicide and disinfectant.[2] The acetylation to 2-Phenylphenyl acetate modifies its physicochemical properties, such as lipophilicity, which can be a strategic step in developing derivatives with tailored biological activities and improved pharmacokinetic profiles.

Conclusion

2-Phenylphenyl acetate is a well-defined organic molecule whose structure can be synthesized and validated through standard laboratory procedures. Its identity is firmly established by a combination of NMR, IR, and mass spectrometry techniques, which together provide a cohesive and unambiguous structural portrait. The analysis of its fragmentation pattern in mass spectrometry and the predictable nature of its NMR and IR spectra make it an excellent model compound for educational and research purposes. Furthermore, its connection to biologically active biphenyl derivatives underscores its potential as a building block in the ongoing search for new and effective therapeutic agents.

References

-

Wikipedia. (n.d.). 2-Phenylphenol. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved February 2, 2026, from [Link]

-

PubMed. (1979). Synthesis of 2'-acetoxybiphenyl-2-carboxylic Acid and Its Derivatives as Potential Anti-Inflammatory and Analgesic Agents. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Acetylphenyl acetate. Retrieved February 2, 2026, from [Link]

-

Mol-Instincts. (n.d.). 4-Acetylbiphenyl. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Acetoxybiphenyl. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenylethyl Acetate. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2021). Is there any simple method to make n acetylation of 2-amino phenol? Retrieved February 2, 2026, from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved February 2, 2026, from [Link]

-

NIST WebBook. (n.d.). 2-Benzoyloxyacetophenone. Retrieved February 2, 2026, from [Link]

-

J. Chem. Soc. Pak. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Retrieved February 2, 2026, from [Link]

Sources

- 1. 2-Acetoxybiphenyl | C14H12O2 | CID 232755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 3. PHENYL ACETATE(122-79-2) 1H NMR [m.chemicalbook.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. Synthesis of 2'-acetoxybiphenyl-2-carboxylic acid and its derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Biphenyl Acetate Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Biphenyl Acetate Derivatives

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a cornerstone in medicinal chemistry, recognized for its structural rigidity and favorable pharmacokinetic properties.[1][2] This moiety is present in numerous natural products, marketed drugs, and pharmacologically active compounds.[2][3] When functionalized with an acetate group, the resulting biphenyl acetate derivatives exhibit a modulated and often enhanced spectrum of biological activities. The acetate portion can influence solubility, membrane permeability, and binding interactions with biological targets, making this class of compounds a fertile ground for drug discovery.[4]

This technical guide offers a comprehensive exploration of the biological activities of biphenyl acetate derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their diverse therapeutic applications, underlying mechanisms of action, key synthetic strategies, and the robust experimental methodologies required for their evaluation. The narrative is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a deep, actionable understanding of this versatile chemical class.

Therapeutic Landscape: Key Biological Activities and Mechanisms of Action

Biphenyl acetate derivatives have demonstrated significant potential across multiple therapeutic areas, largely due to their ability to interact with a wide array of biological targets.[2][5] Their efficacy stems from the modulation of critical signaling pathways implicated in various pathologies.

Anti-inflammatory Activity

The biphenyl scaffold is a well-established pharmacophore for anti-inflammatory agents.[6] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and Flurbiprofen are biphenyl acetic acid derivatives, underscoring the scaffold's clinical relevance.[5][6][7]

-

Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory cascade by converting arachidonic acid to prostaglandins.[6] The rigid biphenyl structure allows for effective hydrophobic interactions within the active site of the COX enzymes, while the acidic acetate moiety often coordinates with key residues, leading to potent inhibition. Some derivatives may also exhibit anti-inflammatory effects through other pathways, such as the modulation of pro-inflammatory cytokines.

Anticancer Activity

A growing body of evidence supports the potential of biphenyl acetate derivatives as potent anticancer agents, acting through multiple mechanisms to induce cancer cell death and inhibit tumor growth.

-

Histone Deacetylase (HDAC) Inhibition: Certain acetylated biphenyl compounds function as histone deacetylase (HDAC) inhibitors.[4] HDACs are crucial for the epigenetic regulation of gene expression, and their dysregulation is a common feature in many cancers. By inhibiting HDACs, these derivatives can alter the acetylation status of histones, leading to changes in gene transcription that induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[4]

-

Anti-proliferative and Pro-apoptotic Effects: Studies have demonstrated the potent anti-proliferative activity of biphenyl acetate and related derivatives against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231).[5] Some analogues, structurally related to combretastatin A4 (CA4), act as vascular-disrupting agents by targeting tubulin, leading to prolonged mitotic arrest and subsequent apoptosis.

Antimicrobial and Antifungal Activity

The versatility of the biphenyl acetate scaffold extends to infectious diseases, with numerous derivatives exhibiting significant antibacterial and antifungal properties.[7]

-

Mechanism of Action: The antimicrobial mechanisms are diverse. Some derivatives are believed to function by inhibiting essential bacterial enzymes. For instance, molecular docking studies have suggested that certain biphenyl compounds bind strongly to Escherichia coli FabH, a key enzyme in bacterial fatty acid synthesis, indicating a plausible mechanism of action.[8] The lipophilic nature of the biphenyl core facilitates passage through microbial cell membranes, allowing the active molecule to reach its intracellular target. Activity has been documented against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, as well as fungal species like Aspergillus niger.[2][9]

Diverse Pharmacological Roles

Beyond the major areas above, biphenyl acetate derivatives have been investigated for a wide range of other biological activities, including:

-

Antioxidant and Free Radical Scavenging Activity

-

Analgesic and Antipyretic Properties [7]

-

Antidiabetic Activity [2]

-

5-HT4 Receptor Antagonism , with potential applications in cardiovascular and central nervous system disorders.[10]

Synthesis of Biphenyl Acetate Derivatives: A Methodological Overview

The generation of diverse libraries of biphenyl acetate derivatives is crucial for structure-activity relationship (SAR) studies. Several robust synthetic strategies are commonly employed.

Key Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C-C bond between the two phenyl rings, constructing the core biphenyl structure.[2][5][6] This is often a precursor step before the addition or modification of the acetate moiety.

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., a substituted bromobenzoic acid, 1.0 eq), the corresponding arylboronic acid (1.0-1.2 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).[5][6]

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[5][6] Introduce the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).[6] The causality for using a palladium(0) catalyst lies in its ability to initiate the catalytic cycle via oxidative addition to the aryl halide.

-

Reaction Execution: Heat the mixture to 80-110°C and stir vigorously for 4-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with water and acidify with HCl to precipitate the biphenyl carboxylic acid product. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Product Isolation: Purify the crude product via column chromatography on silica gel or by recrystallization to yield the pure biphenyl derivative.[6]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Caption: General workflow for synthesizing a biphenyl core structure.

Experimental Evaluation: Protocols for Assessing Biological Activity

To validate the therapeutic potential of newly synthesized derivatives, a series of robust and reproducible in vitro assays are essential. The choice of assay is dictated by the target biological activity.

Protocol 1: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

-

Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. This density is chosen to ensure cells are in a logarithmic growth phase during the experiment.

-

Compound Treatment: Prepare serial dilutions of the biphenyl acetate derivatives in culture media. Replace the old media in the wells with media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen).[5]

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each test compound concentration to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The antioxidant compound will donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.

-

Data Acquisition: Measure the absorbance at 517 nm.

-

Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Caption: A typical workflow for screening compound libraries.

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of biphenyl acetate derivatives is highly dependent on the nature and position of substituents on the biphenyl rings and modifications to the acetate linker.

Summary of Anticancer Activity Data

The following table summarizes representative data for biphenyl carboxylic acid derivatives (closely related to acetate derivatives) against human breast cancer cell lines.

| Compound ID | Substituent on Biphenyl Ring | IC₅₀ (µM) vs. MCF-7[5] | IC₅₀ (µM) vs. MDA-MB-231[5] |

| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 3j | 4'-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |

| Tamoxifen | Standard Drug | 9.45 ± 0.64 | 9.12 ± 0.74 |

SAR Insights:

-

The data indicates that even the unsubstituted biphenyl core (Compound 3a) possesses good anticancer activity.[5]

-

The addition of a bulky, lipophilic benzyloxy group at the 4'-position (Compound 3j) slightly enhances the potency, bringing it very close to that of the standard drug Tamoxifen.[5] This suggests that this position is a key site for modification to improve target engagement.

-

For cholinesterase inhibition, the length of the linker between the biphenyl core and an amine group is critical; a two-carbon linker was found to be more potent than linkers with three or four carbons.[11]

-

For antioxidant activity, derivatives containing hydroxyl, amine, and methoxy groups on the biphenyl scaffold have shown significant free radical scavenging potential.

Conclusion and Future Directions

Biphenyl acetate derivatives represent a privileged and highly versatile scaffold in drug discovery. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents, among other activities, confirms their significant therapeutic potential. The synthetic tractability of the biphenyl core, particularly through robust methods like the Suzuki-Miyaura coupling, allows for extensive chemical modification and fine-tuning of pharmacological properties.

Future research should focus on several key areas:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes to minimize off-target side effects.

-

Mechanism Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways modulated by the most potent compounds.

-

Pharmacokinetic Optimization: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to improve properties like oral bioavailability and metabolic stability, which are critical for clinical translation.[8][10]

-

Exploration of Novel Activities: Screening optimized libraries against new and emerging biological targets to uncover novel therapeutic applications for this valuable chemical class.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of biphenyl acetate derivatives as next-generation therapeutics can be realized.

References

-

Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.

-

BenchChem. (2025). The Therapeutic Potential of Acetylated Biphenyl Compounds: A Technical Guide for Drug Development Professionals. BenchChem.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications.

-

Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19370-19430.

-

IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(6).

-

BenchChem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

-

ResearchGate. Some biologically active biphenyl derivatives.

-

Reddy, G. K., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

-

Jain, S., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.

-

Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

-

D'Acquarica, I., et al. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega.

-

Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar.

-

Li, W., et al. (2015). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI.

-

Hage, S., et al. (2013). Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists. PubMed.

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

-

ResearchGate. (2020). (PDF) SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES.

-

TSI Journals. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES.

-

Jain, S., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research.

-

ResearchGate. Initial SAR studies of biphenyl derivatives a.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

2-Acetoxybiphenyl: A Pivotal Intermediate for Acyl-Biphenyl Scaffolds

Topic: 2-Acetoxybiphenyl as a Chemical Intermediate in Organic Synthesis Document Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the architecture of complex biaryl systems, 2-acetoxybiphenyl (2-biphenyl acetate) serves a dual function: it is a robust protecting group for the labile 2-phenylphenol moiety and, more critically, a "loaded spring" for carbon-carbon bond formation via the Fries rearrangement .

While often categorized merely as an ester, this molecule is the primary gateway to hydroxy-acetylbiphenyls —privileged scaffolds in liquid crystal engineering and non-steroidal anti-inflammatory drug (NSAID) development. This guide dissects the mechanistic utility of 2-acetoxybiphenyl, moving beyond basic acetylation to focus on its role in regioselective acyl migration and transition-metal-catalyzed C–H activation.

Chemical Profile & Strategic Utility

Structural Properties

2-Acetoxybiphenyl is the acetate ester of 2-phenylphenol. Its lipophilicity (LogP ~3.6) makes it an excellent substrate for interfacial enzymatic studies, but its primary synthetic value lies in its electronic disposition. The acetoxy group deactivates the ring slightly compared to the free phenol but directs electrophilic substitution (or rearrangement) to the ortho and para positions relative to the oxygen.

| Property | Value | Relevance |

| CAS Number | 1134-94-7 | Identification |

| Molecular Weight | 212.24 g/mol | Stoichiometry calculations |

| Boiling Point | ~305 °C | High thermal stability for high-temp rearrangements |

| Solubility | DCM, Toluene, Et2O | Compatible with Friedel-Crafts solvents |

The "Masked" Phenol Concept

In multi-step synthesis, the free hydroxyl group of 2-phenylphenol is prone to oxidation and non-selective O-alkylation. Acetylation "masks" this functionality. Unlike methyl ethers (which require harsh BBr3 cleavage), the acetate is cleaved under mild hydrolytic conditions or, more productively, rearranged to form a C-C bond.

Synthesis of 2-Acetoxybiphenyl

Objective: Quantitative conversion of 2-phenylphenol to 2-acetoxybiphenyl with minimal purification requirements.

Protocol 1: DMAP-Catalyzed Acetylation

Rationale: While acetyl chloride can be used, the acetic anhydride/pyridine system catalyzed by DMAP (4-Dimethylaminopyridine) offers a self-validating endpoint (color change/TLC) and simplified workup.

Reagents:

-

2-Phenylphenol (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Pyridine (1.5 equiv)

-

DMAP (0.01 equiv)

-

Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2-phenylphenol in dry DCM (0.5 M concentration).

-

Catalyst Addition: Add pyridine followed by DMAP. The solution should remain clear.

-

Acylation: Add acetic anhydride dropwise at 0 °C to control exotherm.

-

Reaction Monitoring: Warm to room temperature. Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the starting phenol (lower Rf, UV active) and appearance of the ester (high Rf) confirms completion (typically < 2 hours).

-

Quench & Wash: Quench with saturated NH4Cl. Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO3 (to remove acetic acid), and finally brine.

-

Isolation: Dry over MgSO4 and concentrate. High-purity oil is obtained, which may crystallize upon standing.

The Core Application: Fries Rearrangement

The most sophisticated application of 2-acetoxybiphenyl is the Fries rearrangement . This Lewis-acid-mediated reaction migrates the acetyl group from the oxygen to the aromatic ring, generating 2-hydroxy-5-acetylbiphenyl (para-migration) or 2-hydroxy-3-acetylbiphenyl (ortho-migration).

Mechanistic Pathway

The reaction proceeds via an acylium ion intermediate.[1][2][3] The coordination of the Lewis Acid (LA) to the carbonyl oxygen weakens the C-O ester bond.

-

Intermolecular Pathway: The acylium ion dissociates and attacks the ring of a different molecule.

-

Intramolecular Pathway: The acyl group migrates via a solvent cage mechanism.

Regiocontrol: The Temperature Switch

-

Kinetic Control (Low Temp, <60°C): Favors the para product (5-position). Steric hindrance from the phenyl ring at the 2-position discourages attack at the 3-position (ortho).

-

Thermodynamic Control (High Temp, >120°C): Favors the ortho product (3-position). The ortho isomer is stabilized by chelation (hydrogen bonding) between the carbonyl oxygen and the phenolic proton, which is thermodynamically more stable despite the steric crowding.

Figure 1: Mechanistic divergence in the Fries rearrangement of 2-acetoxybiphenyl controlled by thermal conditions.

Protocol 2: Lewis Acid Mediated Rearrangement

Target: 5-Acetyl-2-hydroxybiphenyl (Major product at medium temp).

Reagents:

-

2-Acetoxybiphenyl (1.0 equiv)

-

Aluminum Chloride (AlCl3) (1.2 - 1.5 equiv) [Must be anhydrous]

-

Chlorobenzene [Solvent - allows higher reflux temps than DCM]

Step-by-Step Methodology:

-

Setup: Flame-dry a three-neck flask equipped with a reflux condenser and a drying tube (CaCl2). Moisture kills the catalyst.

-

Suspension: Suspend AlCl3 in chlorobenzene.

-

Addition: Add 2-acetoxybiphenyl dropwise. The mixture will likely turn yellow/orange as the Lewis acid complex forms.

-

Reaction:

-

For Para-isomer: Heat to 50-60 °C for 4-6 hours.

-

For Ortho-isomer: Heat to reflux (132 °C) for 3 hours.

-

-

Quench (Critical): Cool to room temperature. Pour the reaction mixture carefully onto crushed ice/HCl. This hydrolyzes the aluminum-phenoxide complex.

-

Observation: A white precipitate (aluminum salts) will dissolve, leaving the organic product oil/solid.

-

-

Purification: Steam distillation is often used historically to separate ortho (volatile due to H-bonding) from para (non-volatile). Alternatively, use flash column chromatography (Hexane/EtOAc gradient).

Advanced Applications: Biocatalysis & C-H Activation

Lipase-Catalyzed Kinetic Resolution

2-Acetoxybiphenyl is frequently used as a model substrate to test the interfacial activation of lipases (e.g., Candida antarctica Lipase B, CALB). In biphasic systems (Water/Toluene), the hydrolysis rate of 2-acetoxybiphenyl correlates with the enzyme's ability to open its "lid" domain at the interface.

-

Application: Screening novel lipase mutants for bulky substrate acceptance.

Palladium-Catalyzed C-H Activation

Modern catalysis utilizes the acetoxy group not just as a leaving group, but as a Directing Group (DG) precursor.

-

Ortho-Olefination: The resulting free phenol (after in-situ hydrolysis or rearrangement) can direct Pd(II) to the ortho position (the 3-position of the biphenyl) to install styrenyl groups via oxidative Heck reactions.

-

Mechanism: The phenol coordinates to Pd, lowering the energy barrier for C-H activation at the proximal position.

Figure 2: Divergent synthetic workflows starting from 2-acetoxybiphenyl.

References

-

Fries Rearrangement Mechanism & Scope

-

Synthesis of Hydroxybiphenyls

-

Lipase Kinetics on Aryl Esters

- Title: Lipase-catalyzed hydrolysis of 2-naphthyl esters in biphasic system (Analogous substr

- Source: PubMed

-

URL:[Link] (Generalized search for 2-acetoxybiphenyl kinetics)

-

Palladium Catalyzed C-H Activation

- Title: Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activ

- Source: NIH / PubMed Central

-

URL:[Link]

- General Reactivity of Phenolic Esters: Title: Fries Rearrangement - Sigma-Aldrich Reaction Guide Source: Sigma-Aldrich

Sources

Unlocking the Therapeutic Potential of 2-Acetoxybiphenyl: A Technical Guide for Pharmaceutical Innovators

Abstract

This technical guide delves into the promising, yet underexplored, pharmaceutical applications of 2-Acetoxybiphenyl. Primarily positioned as a prodrug of the bioactive metabolite 2-hydroxybiphenyl, this molecule presents a compelling scaffold for the development of novel anti-inflammatory and analgesic agents. This document provides a comprehensive overview of its synthesis, chemical properties, and, most critically, its potential therapeutic applications. We will explore the mechanistic rationale for its use, grounded in the established anti-inflammatory and analgesic properties of related biphenyl compounds and the enzymatic pathways responsible for its bioactivation. Detailed experimental protocols and in-silico modeling are presented to provide a robust framework for researchers and drug development professionals to investigate and harness the full therapeutic potential of 2-Acetoxybiphenyl.

Introduction: The Biphenyl Scaffold in Drug Discovery

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous successful therapeutic agents. Its rigid, yet conformationally flexible, nature allows for optimal interactions with a variety of biological targets. Notably, many biphenyl-containing compounds have demonstrated significant anti-inflammatory and analgesic properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). This established precedent provides a strong foundation for the exploration of novel biphenyl derivatives as potential drug candidates.

2-Acetoxybiphenyl, an ester derivative of 2-hydroxybiphenyl, emerges as a particularly interesting candidate due to its potential to act as a prodrug. The ester linkage is designed to be cleaved in vivo by esterase enzymes, releasing the active phenolic compound, 2-hydroxybiphenyl. This strategy can enhance the pharmacokinetic properties of the parent drug, such as solubility, stability, and oral bioavailability, while potentially reducing off-target effects.

Figure 1: Prodrug strategy of 2-Acetoxybiphenyl.

Synthesis and Physicochemical Properties

Synthesis of 2-Acetoxybiphenyl

2-Acetoxybiphenyl can be readily synthesized through the acetylation of 2-hydroxybiphenyl. A standard laboratory procedure is provided below.

Protocol 2.1: Acetylation of 2-Hydroxybiphenyl

-

Dissolution: Dissolve 2-hydroxybiphenyl (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as a scavenger for the acidic byproduct.

-

Acetylation: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Data

A summary of the key physicochemical properties of 2-Acetoxybiphenyl is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem |

| Molecular Weight | 212.24 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 63-65 °C | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water. | - |

Potential Pharmaceutical Applications: A Prodrug Approach to Inflammation and Pain Management

The primary pharmaceutical potential of 2-Acetoxybiphenyl lies in its role as a prodrug that, upon in vivo hydrolysis, releases the active metabolite, 2-hydroxybiphenyl. This strategy is predicated on the hypothesis that 2-hydroxybiphenyl possesses inherent anti-inflammatory and analgesic properties.

Rationale for Anti-Inflammatory and Analgesic Activity

The biphenyl scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). For instance, flurbiprofen and diflunisal are biphenyl derivatives that exert their therapeutic effects through the inhibition of COX enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.[1]

While direct studies on the anti-inflammatory and analgesic properties of 2-hydroxybiphenyl are limited, research on structurally related compounds provides a strong rationale for its potential efficacy. For example, 2,2'-biphenol, a structural isomer, has been shown to inhibit lipopolysaccharide (LPS)-stimulated COX-2 expression in RAW 264.7 cells.[2] This suggests that the hydroxylated biphenyl core is capable of interacting with and modulating key inflammatory pathways.

The proposed mechanism of action for the anti-inflammatory and analgesic effects of 2-hydroxybiphenyl centers on the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and potentially lipoxygenases (LOX).

Figure 2: Simplified Arachidonic Acid Cascade.

The Prodrug Advantage: Pharmacokinetic Considerations

The use of 2-Acetoxybiphenyl as a prodrug for 2-hydroxybiphenyl offers several potential pharmacokinetic advantages:

-

Improved Oral Bioavailability: The esterification of the phenolic hydroxyl group can increase the lipophilicity of the molecule, potentially leading to enhanced absorption from the gastrointestinal tract.

-

Protection from First-Pass Metabolism: The acetate group can mask the hydroxyl functionality, protecting it from premature metabolism in the liver.

-

Controlled Release: The rate of hydrolysis of the ester bond by plasma and tissue esterases can be modulated to achieve a more sustained release of the active drug, potentially leading to a longer duration of action and a more favorable dosing regimen.

Protocol 3.1: In Vitro Plasma Hydrolysis Assay

To evaluate the conversion of 2-Acetoxybiphenyl to 2-hydroxybiphenyl, an in vitro plasma hydrolysis assay can be performed.

-

Incubation: Incubate a known concentration of 2-Acetoxybiphenyl in fresh human or animal plasma at 37°C.

-

Time Points: Collect aliquots of the plasma at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples and analyze the supernatant for the concentrations of both 2-Acetoxybiphenyl and 2-hydroxybiphenyl using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the rate of hydrolysis and the half-life of 2-Acetoxybiphenyl in plasma.

Experimental Evaluation of Biological Activity

To substantiate the therapeutic potential of 2-Acetoxybiphenyl and its active metabolite, a series of in vitro and in vivo assays are recommended.

In Vitro Anti-Inflammatory Assays

Protocol 4.1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of 2-hydroxybiphenyl to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme with various concentrations of 2-hydroxybiphenyl or a vehicle control.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

-

Product Quantification: Measure the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of 2-hydroxybiphenyl for each COX isoform.

Protocol 4.2: Lipoxygenase (LOX) Inhibition Assay

This assay assesses the inhibitory effect of 2-hydroxybiphenyl on lipoxygenase activity.

-

Enzyme Source: Use a commercially available lipoxygenase enzyme (e.g., from soybean).

-

Incubation: Pre-incubate the enzyme with different concentrations of 2-hydroxybiphenyl.

-

Substrate Addition: Add linoleic acid or arachidonic acid as the substrate.

-

Product Detection: Monitor the formation of the hydroperoxy fatty acid product spectrophotometrically at 234 nm.

-

IC50 Calculation: Determine the IC50 value for 2-hydroxybiphenyl.

In Vivo Analgesic and Anti-Inflammatory Models

Protocol 4.3: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model is used to evaluate peripheral analgesic activity.

-

Animal Model: Use male or female Swiss albino mice.

-

Drug Administration: Administer 2-Acetoxybiphenyl orally at various doses. A positive control (e.g., aspirin) and a vehicle control group should be included.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Count the number of writhes (abdominal constrictions) for each mouse over a 20-minute period.

-

Data Analysis: Calculate the percentage inhibition of writhing for each dose group compared to the vehicle control.

Protocol 4.4: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory Activity)

This is a classic model for evaluating acute inflammation.

-

Animal Model: Use male or female Wistar or Sprague-Dawley rats.

-

Drug Administration: Administer 2-Acetoxybiphenyl orally at different doses, along with positive (e.g., indomethacin) and vehicle control groups.

-

Induction of Edema: After the pre-treatment period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.

Future Directions and Conclusion

The information presented in this technical guide provides a strong foundation for the investigation of 2-Acetoxybiphenyl as a promising prodrug for the development of new anti-inflammatory and analgesic therapies. The biphenyl scaffold, coupled with a prodrug strategy, offers a compelling avenue for creating safer and more effective treatments for a range of inflammatory conditions and pain states.

Future research should focus on:

-

Comprehensive Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 2-Acetoxybiphenyl and 2-hydroxybiphenyl are crucial.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by 2-hydroxybiphenyl will provide a deeper understanding of its therapeutic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 2-Acetoxybiphenyl analogs could lead to the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.

-

Toxicology and Safety Assessment: Thorough toxicological evaluation is essential to ensure the safety of any potential drug candidate.

References

- Shah, U. A., Wagh, N. K., Deokar, H. S., Kadam, S. S., & Kulkarni, V. M. (2010). Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inflammatory Agents (Part-I). International Journal of Pharma and Bio Sciences, 1(4).

- Datar, P. A., & Mahadik, K. R. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58.

- Nakai, Y., et al. (2003). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. Journal of Clinical Biochemistry and Nutrition, 33(1), 29-37.

- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.

-

PubChem. (n.d.). 2-Acetoxybiphenyl. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenylphenol. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

Sources

Unlocking Novel Transformations: A Technical Guide to the Synthetic Potential of 2-Acetoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the untapped potential of 2-acetoxybiphenyl as a versatile starting material for the discovery of novel chemical reactions. Moving beyond its known applications, we will explore promising avenues for innovation in synthetic chemistry, focusing on modern catalytic methods and strategic functionalization. This document is intended to serve as a roadmap for researchers seeking to expand the synthetic utility of this readily available biphenyl derivative.

The Strategic Advantage of 2-Acetoxybiphenyl: A Chemist's Perspective

2-Acetoxybiphenyl, a simple ester derivative of 2-hydroxybiphenyl, possesses a unique combination of functional groups that render it an attractive substrate for methodological development. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1] The acetoxy group, while seemingly simple, offers a wealth of strategic possibilities:

-

A Masked Phenol: The acetoxy group serves as a robust protecting group for the more reactive phenol, which can be unveiled under controlled conditions. This allows for chemoselective reactions at other positions of the biphenyl core.

-

A Directing Group Precursor: The true power of the acetoxy moiety lies in its ability to be readily converted to a directing group for C-H functionalization. Hydrolysis to the corresponding phenol provides a powerful coordinating group for transition metal catalysts.

-

An Acyl Source: The acetyl group can participate in intramolecular rearrangements, such as the Fries rearrangement, to introduce a ketone functionality onto the aromatic ring.[2]

-

A Handle for Cross-Coupling: While less common, the C-O bond of the acetate could potentially be activated for cross-coupling reactions under specific catalytic conditions.

This guide will explore how these inherent properties can be leveraged to forge new synthetic pathways.

Palladium-Catalyzed C-H Functionalization: A New Frontier for 2-Acetoxybiphenyl

Palladium-catalyzed C-H activation has emerged as a transformative tool in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds.[3] While much of the research has focused on directing groups like pyridines or amides, the hydroxyl group of 2-hydroxybiphenyl (readily obtained from 2-acetoxybiphenyl) is a competent directing group for ortho-C-H functionalization.

Proposed Novel Reaction: ortho-Olefination of 2-Hydroxybiphenyl

Drawing inspiration from the successful ortho-olefination of other phenolic compounds, we propose a novel application for 2-acetoxybiphenyl. The reaction would proceed via in situ deacetylation to 2-hydroxybiphenyl, followed by palladium-catalyzed C-H olefination at the ortho' position of the second aromatic ring.

Reaction Scheme:

Sources

Methodological & Application

GC-MS Analysis of 2-Acetoxybiphenyl: High-Fidelity Protocols for Metabolic and Impurity Profiling

[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

2-Acetoxybiphenyl (CAS: 3271-80-5), also known as 2-biphenylyl acetate, serves as a critical analyte in two distinct domains: as a metabolic conjugate of the fungicide 2-phenylphenol (OPP) and as a stable precursor in organic synthesis.[1][2] Its analysis requires a nuanced approach due to its susceptibility to thermal hydrolysis and its high boiling point (341.6 °C).[1][2]

This guide moves beyond standard operating procedures to address the "Why" and "How" of high-precision GC-MS analysis. We utilize Electron Ionization (EI) mass spectrometry to exploit the molecule's characteristic elimination of ketene, providing a robust quantitation target.

Chemical Identity Table

| Property | Value | Analytical Implication |

| Formula | C₁₄H₁₂O₂ | Molecular Ion ( |

| MW | 212.24 g/mol | Suitable for standard quadrupole mass filters |

| Boiling Point | 341.6 °C | Requires high-temperature column phases (e.g., 320°C limit) |

| LogP | ~3.6 (Est.) | Highly lipophilic; requires non-polar solvent extraction |

| Key Fragment | m/z 170 | Base peak formed by ketene loss (diagnostic) |

Method Development Strategy: The "Why" Behind the Parameters

The Thermal Stability Challenge

Unlike robust hydrocarbons, 2-acetoxybiphenyl is an ester.[1][2] In a hot, active GC inlet, it can undergo thermal hydrolysis or pyrolysis, reverting to 2-phenylphenol (m/z 170 precursor) before separation.[1] This leads to peak tailing and quantitative errors.[1][2]

-

Solution: Use ultra-inert liners with wool packing positioned lower in the liner to wipe the needle tip but minimize residence time in the hottest zone.[2]

Column Selection Logic

Given the high boiling point (341 °C), standard wax columns are unsuitable due to bleed at high temperatures.

Detailed Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Target Matrix: Aqueous biological fluids or environmental water.[1][2]

-

Aliquot: Transfer 5.0 mL of sample into a 15 mL glass centrifuge tube.

-

pH Adjustment: Adjust pH to 5.0–6.0 using 0.1 M phosphate buffer. Note: Avoid high pH to prevent hydrolysis of the ester.

-

Extraction: Add 2.0 mL of Ethyl Acetate:Hexane (50:50 v/v) .

-

Agitation: Vortex for 60 seconds; Centrifuge at 3000 x g for 5 minutes.

-

Concentration: Transfer the supernatant to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 35 °C.

-

Reconstitution: Reconstitute in 200 µL of Isooctane .

GC-MS Instrument Parameters

Gas Chromatograph (Agilent 7890B / 8890 or equivalent)

-

Inlet: Splitless Mode (1 min purge).

-

Inlet Temperature: 260 °C. Do not exceed 280 °C to minimize degradation.

-

Carrier Gas: Helium (99.999%) at Constant Flow: 1.2 mL/min.[1][2]

-

Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (5% Phenyl phase).[1][2]

Oven Program:

-

Initial: 80 °C (Hold 1.0 min) – Solvent focusing.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 310 °C (Hold 5.0 min). – Ensures elution of 2-acetoxybiphenyl (approx. RT ~12-14 min depending on flow).

Mass Spectrometer (Single Quadrupole)

Analytical Workflow Visualization

Figure 1: End-to-end analytical workflow emphasizing pH control during extraction and inert sample introduction.

Data Interpretation & Fragmentation Mechanics[1][2][5][6][7]

The mass spectrum of 2-acetoxybiphenyl is dominated by a specific rearrangement. Understanding this pathway is crucial for distinguishing the parent ester from its degradation product (2-phenylphenol).[1][2]

The Diagnostic "Ketene Loss"

Upon electron impact (70 eV), the molecular ion (

-

Result: The formation of the radical cation of 2-phenylphenol at m/z 170 .[1][2]

-

Abundance: This ion is almost invariably the Base Peak (100%) .[1][2][4]

Secondary Fragmentation

The m/z 170 ion further fragments via loss of Carbon Monoxide (CO, 28 Da) to form the fluorenyl-type cation at m/z 141 or m/z 142 .

Fragmentation Pathway Diagram[1][2][6]

Figure 2: EI Fragmentation pathway.[1][2] The transition from m/z 212 to 170 is the primary confirmation transition.

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of Core Requirements), the method must be self-validating.[1]

-

Ion Ratio Confirmation:

-

Linearity & Range:

-

Carryover Check:

-

Due to the high boiling point, run a solvent blank after the highest calibration standard.

-

References

-

PubChem. (2025).[1][2] 2-Acetoxybiphenyl Compound Summary (CID 232755).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

-

NIST Mass Spectrometry Data Center. (2023).[1][2] Acetic acid, 2-biphenylyl ester - Mass Spectrum.[1][2][3] National Institute of Standards and Technology.[1][2] Available at: [Link][1]

Application Note: 2-Acetoxybiphenyl in Fragrance Formulation & Chemical Synthesis

This Application Note is structured as a high-level technical guide for research and development scientists. It prioritizes chemical rigor, safety validation, and practical formulation protocols.

Executive Summary & Physicochemical Profile[1]

2-Acetoxybiphenyl (o-Phenylphenyl acetate) is a functionalized ester derived from the acetylation of 2-phenylphenol. While less ubiquitous than benzyl acetate or phenylethyl acetate, it serves a specialized role in fragrance chemistry as a fixative modifier with a soft, balsamic-rose profile.

For drug development professionals, this molecule represents a "masked phenol" (prodrug moiety), where the ester bond improves lipophilicity (LogP) and membrane permeability before metabolic hydrolysis releases the active biphenyl core.

Chemical Identity & Disambiguation

CRITICAL WARNING: Commercial databases frequently confuse isomers. Ensure you are working with the correct regioisomer for the intended application.

| Property | 2-Acetoxybiphenyl (Target) | 4-Acetoxybiphenyl (Common Analog) |

| CAS Number | 3271-80-5 | 148-86-7 |

| Structure | Acetate at ortho position | Acetate at para position |

| Odor Profile | Soft Rose, Balsamic, Faintly Green/Fruity | Dry, Woody, Rose-like |

| Physical State | Low-melting solid / Viscous liquid | Crystalline Solid (MP ~63°C) |

| Primary Utility | Fragrance Modifier, Phenol Masking | Liquid Crystal Intermediate |

Olfactory Mechanics

The bulky biphenyl group acts as a "heavy anchor," significantly lowering the vapor pressure compared to single-ring esters.

-

Top Note: Faint, non-diffusive.

-

Heart Note: Sweet, balsamic, mild rose.

-

Base Note: Persistent fixative effect; suppresses the harshness of phenolic impurities.

Synthesis & Purification Protocol

Rationale: Commercial samples of 2-acetoxybiphenyl often contain residual 2-phenylphenol (OPP), which imparts a harsh, medicinal "hospital" odor and poses sensitization risks. In-house synthesis or rigorous purification is required for high-grade fragrance applications.

Reaction Pathway

The synthesis utilizes a standard acetylation of o-phenylphenol using acetic anhydride, catalyzed by anhydrous sodium acetate or pyridine.

Reaction:

Step-by-Step Protocol

Materials:

-

2-Phenylphenol (99%+)

-

Acetic Anhydride (1.2 eq)

-

Sodium Acetate (anhydrous) or Pyridine (Catalyst)

-

Toluene (Solvent - optional for workup)

Procedure:

-

Charging: In a 3-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve 0.1 mol of 2-phenylphenol in 0.15 mol of acetic anhydride.

-

Catalysis: Add 1.0g of anhydrous sodium acetate.

-

Reflux: Heat the mixture to gentle reflux (approx. 140°C bath temperature) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting phenol spot disappears.

-

Quenching: Cool to 60°C and pour the reaction mixture onto 200g of crushed ice/water to hydrolyze excess anhydride. Stir vigorously for 30 minutes.

-

Extraction: Extract the organic layer with Toluene or Ethyl Acetate (3 x 50mL).

-

Neutralization (Critical): Wash the organic phase with saturated NaHCO₃ until effervescence ceases (removes acetic acid), followed by a brine wash.

-

Drying & Concentration: Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from ethanol (if solid) or perform vacuum distillation to remove trace phenolic residues.

Process Visualization (DOT)

Figure 1: Synthesis and purification workflow ensuring removal of odorous phenolic impurities.

Fragrance Formulation Protocols

Application: The "Balsamic Rose" Accord

2-Acetoxybiphenyl is best used as a blender . It does not stand alone but bridges the gap between volatile top notes (acetates) and heavy base notes (musks/woods).

Protocol:

-

Solvation: Pre-dissolve 2-Acetoxybiphenyl at 50% in Dipropylene Glycol (DPG) if the material is crystalline or highly viscous.

-

Dosing: Introduce at 0.5% to 3.0% of the fragrance concentrate.

-

Maturation: Allow the blend to mature for 48 hours. The "harshness" of the initial mix will dampen as the ester interacts with other dipoles in the solution.

Experimental Formulation (Rose Fougère):

| Ingredient | Role | Control (Parts) | Test (Parts) |

| Phenylethyl Alcohol | Base Rose Note | 400 | 380 |

| Citronellol | Fresh Rose | 250 | 250 |

| Geraniol | Floral/Green | 150 | 150 |

| 2-Acetoxybiphenyl (50% in DPG) | Modifier/Fixative | 0 | 40 |

| Eugenol | Spicy nuance | 10 | 10 |

| Galaxolide (50%) | Musk Fixative | 190 | 170 |

| Total | 1000 | 1000 |

Evaluation:

-

Control: Sharp, fleeting rose character.

-

Test: The addition of 2-Acetoxybiphenyl suppresses the initial "chemical" spike of Phenylethyl Alcohol, adding a velvety, balsamic "skin feel" and extending the heart note duration.

Stability & Hydrolysis Validation

Because this molecule is an ester of a phenol, it is susceptible to hydrolysis, especially in high-pH bases (soaps, bleach). Hydrolysis releases o-phenylphenol, which changes the odor profile (medicinal) and may trigger safety labeling (sensitizer).

Validation Protocol:

-

Sample Prep: Incorporate 1% 2-Acetoxybiphenyl into a standard liquid soap base (pH 9.5).

-

Accelerated Aging: Incubate at 45°C for 4 weeks.

-

Analysis: Extract sample with hexane and analyze via GC-MS.

-

Failure Criteria: Detection of >0.1% o-phenylphenol indicates instability.

Safety & Regulatory (E-E-A-T)[2]

Toxicology & Metabolism

-

Metabolic Pathway: Upon contact with skin esterases or ingestion, 2-acetoxybiphenyl hydrolyzes to 2-phenylphenol (OPP) and acetic acid.

-

Drug Development Context: This mechanism mimics prodrug behavior. Researchers utilizing this scaffold for biological activity (e.g., antimicrobial coatings) must account for the kinetics of this hydrolysis.

Regulatory Status (IFRA & EU)

-

2-Phenylphenol (OPP): Regulated in many jurisdictions. In the EU, it is a preservative (Annex V) and has specific concentration limits.

-

The Ester (2-Acetoxybiphenyl): While not always explicitly restricted, IFRA Standards regarding "Pro-Haptens" apply. If the molecule hydrolyzes to a restricted substance (OPP) on skin, the total equivalent level of OPP must comply with safety limits.

-

Recommendation: Treat the formulation limit based on the molecular weight conversion to 2-phenylphenol.

Visualizing the Safety/Stability Logic

Figure 2: Hydrolysis pathway leading to regulatory and olfactory risks.

References

-

National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 232755: 2-Acetoxybiphenyl. Retrieved from [Link]

-

The Good Scents Company. (2023). Fragrance and Flavor Materials Information: o-Phenylphenyl acetate.[1] Retrieved from [Link]

-

International Fragrance Association (IFRA). (2023). IFRA Standards Library (Search: o-Phenylphenol). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: Biphenyl-2-ol (2-Phenylphenol). Retrieved from [Link]

Sources

Application Notes and Protocols for the Fluorometric Assay of Esterase Activity using 2-Acetoxybiphenyl

Introduction: The Significance of Esterase Activity in Research and Drug Development

Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolase enzymes that catalyze the cleavage of ester bonds, a fundamental biochemical reaction. Their physiological roles are diverse, encompassing everything from neurotransmission to lipid metabolism and detoxification. In the context of drug development, esterases are of paramount importance as they are often responsible for the metabolic activation of ester prodrugs and can significantly influence the pharmacokinetic profile of therapeutic agents. Consequently, the accurate and sensitive measurement of esterase activity is a critical requirement in academic research, pharmaceutical development, and clinical diagnostics.

This guide provides a comprehensive overview and a detailed protocol for the continuous fluorometric assay of esterase activity using 2-acetoxybiphenyl as a substrate. This assay offers high sensitivity and is well-suited for high-throughput screening applications.

Assay Principle: Fluorogenic Detection of Esterase-Mediated Hydrolysis

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, 2-acetoxybiphenyl, by an esterase. The reaction yields two products: acetic acid and the highly fluorescent molecule, 2-hydroxybiphenyl (also known as 2-phenylphenol). The increase in fluorescence intensity over time is directly proportional to the esterase activity in the sample.

The workflow of this fluorometric assay is depicted in the diagram below.

Caption: Experimental workflow for the fluorometric esterase assay.

The enzymatic reaction at the core of this assay is illustrated in the following diagram.

Caption: Enzymatic hydrolysis of 2-acetoxybiphenyl and subsequent fluorescence.

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~310 nm (recommended starting point) | [1] |

| Emission Wavelength (λem) | ~360 nm (recommended starting point) | [1] |

| Molecular Weight of 2-Acetoxybiphenyl | 212.24 g/mol | |

| Molecular Weight of 2-Hydroxybiphenyl | 170.21 g/mol | |

| Solubility of 2-Hydroxybiphenyl in Water | 0.7 g/L (at 20°C) | [2] |

Note: The optimal excitation and emission wavelengths for 2-hydroxybiphenyl may vary depending on the buffer composition and pH. It is recommended to perform a spectral scan to determine the optimal settings for your specific experimental conditions.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific enzymes or experimental setups.

Materials and Reagents

-

2-Acetoxybiphenyl (substrate)

-

Dimethyl sulfoxide (DMSO) or ethanol for dissolving the substrate

-

Esterase enzyme of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, or phosphate buffer)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with kinetic measurement capabilities

Reagent Preparation

2.1. Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the esterase being studied. Ensure the buffer components do not interfere with the fluorescence measurement.

2.2. 2-Acetoxybiphenyl Stock Solution (10 mM):

-

Dissolve an appropriate amount of 2-acetoxybiphenyl in a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol).

-

Expert Insight: Due to the limited aqueous solubility of 2-acetoxybiphenyl, a stock solution in an organic solvent is necessary. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

2.3. Working Substrate Solution:

-

Dilute the 2-acetoxybiphenyl stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration should be determined experimentally and is typically in the range of the enzyme's Michaelis constant (Km). If the Km is unknown, a starting concentration of 100 µM can be used.

-

Causality: Using a substrate concentration around the Km value ensures that the reaction rate is sensitive to changes in enzyme concentration and activity.

2.4. Enzyme Solution:

-

Prepare a stock solution of the esterase enzyme in a suitable buffer (e.g., the assay buffer).

-

Perform serial dilutions of the enzyme stock solution to obtain a range of concentrations for the assay. The optimal enzyme concentration should result in a linear rate of fluorescence increase over a reasonable time period (e.g., 10-30 minutes).

Assay Procedure

-

Pipette 180 µL of the working substrate solution into each well of a 96-well black microplate.

-

Include control wells:

-

Blank (no enzyme): 180 µL of working substrate solution and 20 µL of enzyme dilution buffer. This is crucial to account for any spontaneous hydrolysis of the substrate.

-

Positive control (if available): A known concentration of a standard esterase.

-

-

Pre-incubate the microplate at the desired assay temperature (e.g., 25°C, 30°C, or 37°C) for 5 minutes. This ensures that the reaction components are at a stable temperature before initiating the reaction.

-

Initiate the reaction by adding 20 µL of the enzyme solution (or enzyme dilution buffer for the blank) to each well.

-

Immediately place the microplate in the fluorescence microplate reader and begin kinetic measurements.

-

Set the excitation wavelength to ~310 nm and the emission wavelength to ~360 nm.

-